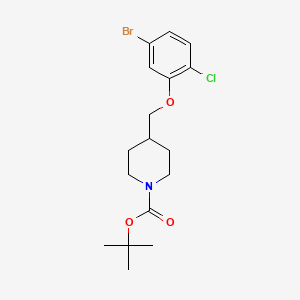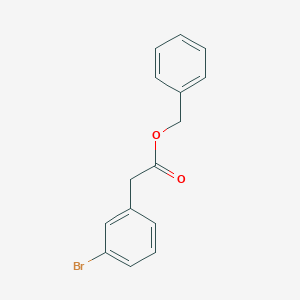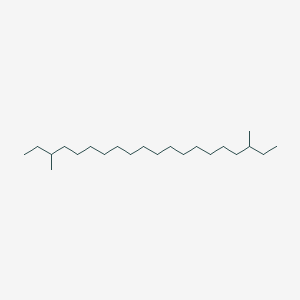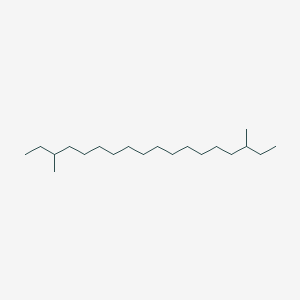
3,16-Dimethyloctadecane
Vue d'ensemble
Description
3,16-Dimethyloctadecane is a branched hydrocarbon with the molecular formula C20H42 It is a member of the alkane family, characterized by its saturated carbon chain with two methyl groups attached at the 3rd and 16th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,16-Dimethyloctadecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, the reductive elimination of tosyl and isonitrile groups from dialkylated tosylmethyl isonitrile can be used to introduce the methyl branches . This method involves the use of chiral auxiliaries and subsequent reduction steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and alkylation reactions under controlled conditions to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,16-Dimethyloctadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as alcohols or ketones into the molecule.
Reduction: Reduction reactions can further saturate the molecule or reduce any functional groups present.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while halogenation can produce various halogenated derivatives.
Applications De Recherche Scientifique
3,16-Dimethyloctadecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: The compound can serve as a reference in the study of lipid metabolism and interactions.
Medicine: Research into its potential as a component in drug delivery systems is ongoing.
Industry: It is utilized in the formulation of lubricants and other specialty chemicals due to its stability and hydrophobic properties
Mécanisme D'action
The mechanism of action of 3,16-Dimethyloctadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its hydrophobic nature allows it to interact with other nonpolar molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethyloctadecane
- 2,4-Dimethyloctadecane
- 5,9-Dimethyloctadecane
- 7,11-Dimethyloctadecane
Uniqueness
3,16-Dimethyloctadecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties differently compared to other dimethyl-substituted octadecanes. This unique structure can result in distinct reactivity and interaction profiles, making it valuable for specific applications .
Propriétés
IUPAC Name |
3,16-dimethyloctadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-5-19(3)17-15-13-11-9-7-8-10-12-14-16-18-20(4)6-2/h19-20H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBBBMFXRFUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



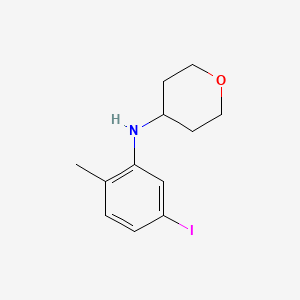
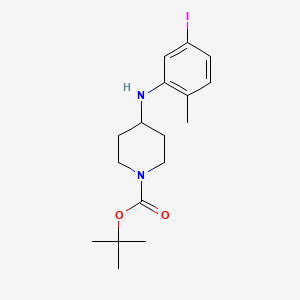
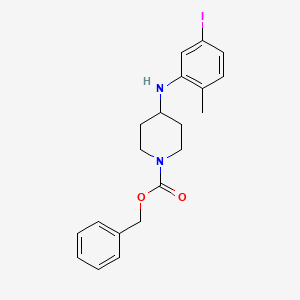
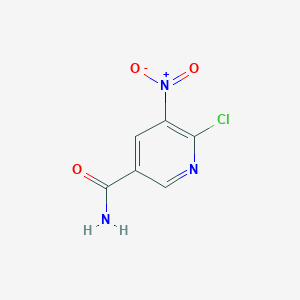
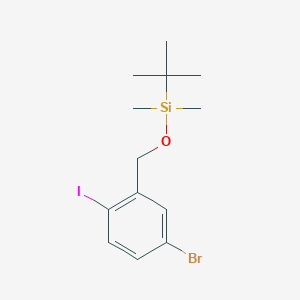
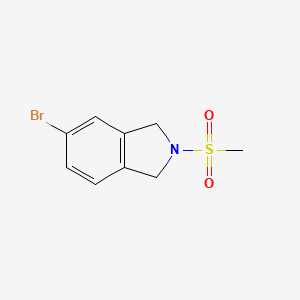
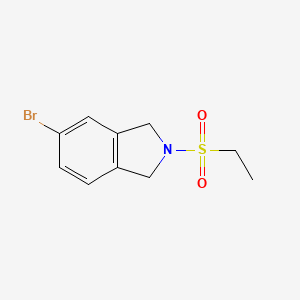
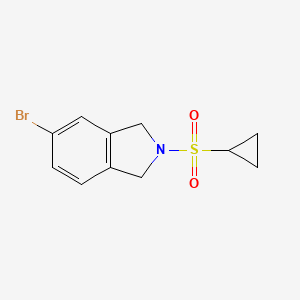
![3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8259997.png)
